molecular formula C34H66O4 B12659100 Dipentadecyl succinate CAS No. 26720-10-5

Dipentadecyl succinate

Cat. No.: B12659100
CAS No.: 26720-10-5
M. Wt: 538.9 g/mol
InChI Key: WVKGLXRJHMDLAM-UHFFFAOYSA-N
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Description

Dipentadecyl succinate is an organic compound with the molecular formula C34H66O4. It is an ester derived from succinic acid and pentadecanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentadecyl succinate can be synthesized through the esterification of succinic acid with pentadecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants into the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dipentadecyl succinate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of succinic acid and pentadecanol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Succinic acid and pentadecanol.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

Scientific Research Applications

Dipentadecyl succinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of biodegradable polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipentadecyl succinate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release succinic acid and pentadecanol, which may interact with cellular components and influence biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl succinate: Another ester of succinic acid, but with methanol instead of pentadecanol.

    Diethyl succinate: An ester of succinic acid with ethanol.

    Dibutyl succinate: An ester of succinic acid with butanol.

Uniqueness

Dipentadecyl succinate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This uniqueness makes it suitable for specific applications, such as in the production of biodegradable polymers and surfactants, where longer alkyl chains are advantageous.

Properties

CAS No.

26720-10-5

Molecular Formula

C34H66O4

Molecular Weight

538.9 g/mol

IUPAC Name

dipentadecyl butanedioate

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-37-33(35)29-30-34(36)38-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

WVKGLXRJHMDLAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCCC

Origin of Product

United States

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